

Spectroscopic Profile of Kadlongilactone F: A Technical Overview

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Compound of Interest		
Compound Name:	KadlongilactoneF	
Cat. No.:	B15240896	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for Kadlongilactone F, a novel triterpenoid isolated from Kadsura longipedunculata. The structural elucidation of this complex natural product was achieved through a comprehensive application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. This document summarizes the key spectroscopic data and outlines the experimental protocols employed for their acquisition, serving as a critical resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the molecular formula of Kadlongilactone F.

Ion	Calculated m/z	Found m/z	Molecular Formula
[M + Na]+	Data not available	Data not available	СзоНз6О7

Precise m/z values for Kadlongilactone F were not publicly available in the reviewed literature. The molecular formula is based on the primary citation.

NMR Spectroscopic Data



The structural framework of Kadlongilactone F was elucidated through extensive 1D and 2D NMR experiments. The ¹H and ¹³C NMR chemical shifts are presented below, based on the data reported in the primary literature.

¹H NMR Data (CDCl₃)

Position $ \begin{array}{c} \text{Chemical Shift (δ)} \\ \text{ppm} \end{array} $	Multiplicity	J (Hz)	
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Data not publicly available

¹³C NMR Data (CDCl₃)

Position	Chemical Shift (δ) ppm
Data not publicly available	

Detailed ¹H and ¹³C NMR chemical shift assignments for Kadlongilactone F are contained within the primary research article but are not available in the public domain abstracts. Researchers are directed to the full publication for this specific data.

Experimental Protocols

The following protocols are representative of the methodologies typically employed for the acquisition of spectroscopic data for novel natural products like Kadlongilactone F.

Mass Spectrometry

High-resolution mass spectra were likely acquired using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. Samples would be dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. The instrument would be operated in positive or negative ion mode to generate the protonated molecule [M+H]+, sodium adduct [M+Na]+, or deprotonated molecule [M-H]-.

NMR Spectroscopy



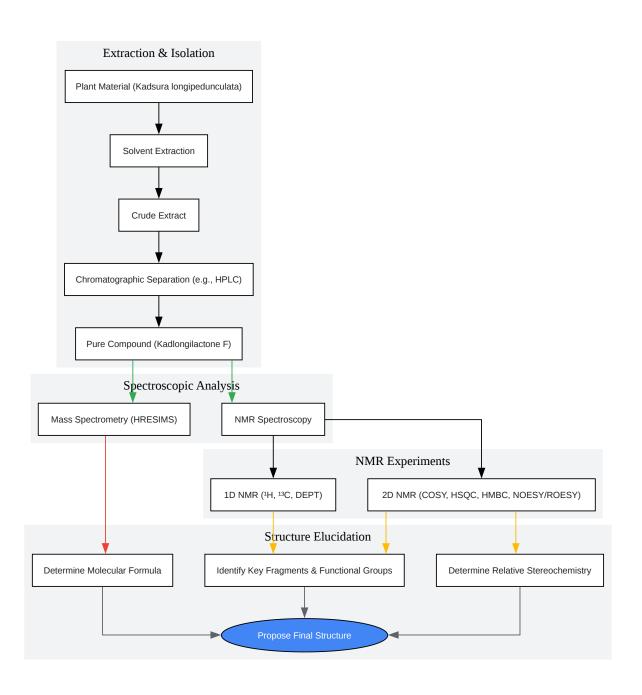
NMR spectra were recorded on a high-field spectrometer (e.g., 400, 500, or 600 MHz). The sample of Kadlongilactone F was dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (δ 0.00). A suite of 1D and 2D NMR experiments were conducted to fully characterize the structure, including:

- ¹H NMR: To identify the proton environments in the molecule.
- 13C NMR: To determine the number and types of carbon atoms.
- DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH,
 CH₂, and CH₃ groups.
- COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond protoncarbon correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (two- and three-bond) proton-carbon correlations, crucial for assembling the carbon skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule by identifying protons that are close in space.

Workflow for Spectroscopic Analysis of a Novel Natural Product

The following diagram illustrates the general workflow for the isolation and structural elucidation of a new natural product, such as Kadlongilactone F, using spectroscopic techniques.





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Spectroscopic analysis workflow for a novel natural product.



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